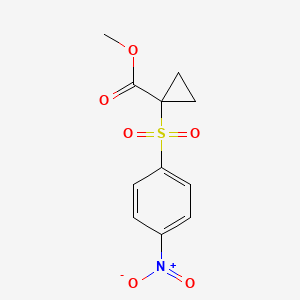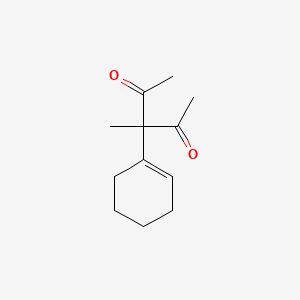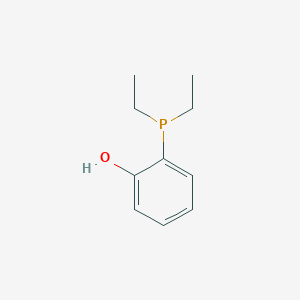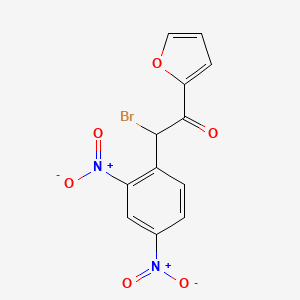
Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, methyl ester is a chemical compound with the molecular formula C11H11NO6S. This compound is characterized by the presence of a cyclopropane ring, a carboxylic acid group, a nitrophenyl group, and a sulfonyl group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, methyl ester typically involves the following steps:
Formation of Cyclopropanecarboxylic Acid: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions, such as the oxidation of cyclopropylmethanol.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a benzene ring is nitrated using nitric acid and sulfuric acid.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminophenyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarboxylic acid, 4-nitrophenyl ester: Similar structure but lacks the sulfonyl group.
Cyclopropanecarboxylic acid, 4-aminophenyl ester: Similar structure but has an amino group instead of a nitro group.
Cyclopropanecarboxylic acid, 4-methylphenyl ester: Similar structure but has a methyl group instead of a nitro group.
Uniqueness
Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, methyl ester is unique due to the presence of both the nitrophenyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
145348-26-1 |
|---|---|
Molekularformel |
C11H11NO6S |
Molekulargewicht |
285.28 g/mol |
IUPAC-Name |
methyl 1-(4-nitrophenyl)sulfonylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H11NO6S/c1-18-10(13)11(6-7-11)19(16,17)9-4-2-8(3-5-9)12(14)15/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
JPEDHHGXVGENMN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide](/img/structure/B12544251.png)

![Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate](/img/structure/B12544264.png)
![2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline](/img/structure/B12544271.png)
![10H-Phenoxazine, 10-[[4-(2-hydroxyethyl)-1-piperazinyl]acetyl]-](/img/structure/B12544273.png)
![2-[2-(Thiophen-2-yl)ethenyl]pyrazine](/img/structure/B12544286.png)
![Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]-](/img/structure/B12544290.png)




![[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride](/img/structure/B12544334.png)
